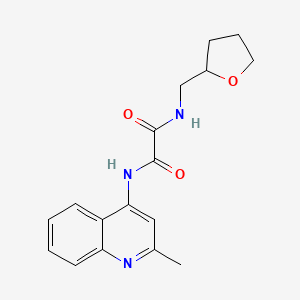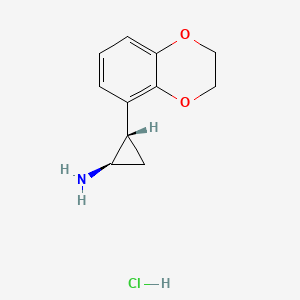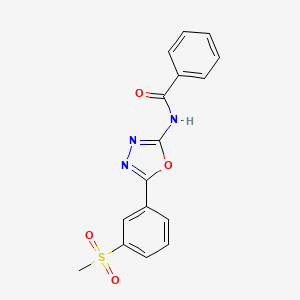![molecular formula C21H20O4 B2392591 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid CAS No. 332026-26-3](/img/structure/B2392591.png)
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid, also known as PPARδ agonist GW501516, is a synthetic drug that is being researched for its potential benefits in the fields of exercise physiology, cardiovascular health, and metabolic disorders.
Mecanismo De Acción
GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ), a nuclear receptor that regulates gene expression in a variety of tissues. Activation of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ by GW501516 leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, among other effects. These changes in cellular metabolism may underlie the observed benefits of GW501516 in exercise physiology, cardiovascular health, and metabolic disorders.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and muscle metabolism, reduced inflammation and improved lipid profiles in the cardiovascular system, and improved insulin sensitivity and reduced obesity in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ, which allows researchers to study the effects of 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ activation in a controlled manner. However, there are also limitations to using GW501516 in lab experiments, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural ligands for 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ.
Direcciones Futuras
There are several potential future directions for research on GW501516. One area of interest is in the development of more specific and potent 5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acidδ agonists that may have even greater therapeutic potential. Another area of interest is in the study of the effects of GW501516 in human subjects, as most of the current research has been conducted in animal models. Finally, there is a need for further research on the long-term safety and efficacy of GW501516, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of GW501516 involves several steps, including the reaction of 4-(2-phenylpropan-2-yl)phenol with 2-bromoethyl 2-furancarboxylate, followed by the hydrolysis of the resulting ester to yield the final product. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
GW501516 is being studied for its potential benefits in a variety of scientific fields. In exercise physiology, it has been shown to increase endurance and improve muscle metabolism in animal models. In cardiovascular health, it has been found to reduce inflammation and improve lipid profiles in animal studies. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce obesity in animal models.
Propiedades
IUPAC Name |
5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18-12-13-19(25-18)20(22)23/h3-13H,14H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLHKRUHHNBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)



![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)
![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)